molecular formula C16H16N6O B2988038 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide CAS No. 1396624-52-4

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide

Cat. No.: B2988038
CAS No.: 1396624-52-4
M. Wt: 308.345
InChI Key: FKDSQSOPZDDOOT-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.345. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide are not fully understood yet. It is known that the compound has a solid form which can be recrystallized from ethanol . The compound’s infrared spectrum shows peaks at 3,214 cm^-1 (NH) and 1,647 cm^-1 (amide C=O), indicating the presence of amide functional groups .

Cellular Effects

The cellular effects of this compound are currently under investigation. Preliminary studies suggest that the compound may have an impact on cell growth and glucose uptake rate

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that the compound interacts with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound has a melting point of 196–198 °C , suggesting that it is stable under normal laboratory conditions

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and structure-activity relationships based on available research findings.

Structural Characteristics

The compound features several key structural components:

  • Pyrimidine ring : Known for its role in various biological activities, including enzyme inhibition.
  • Pyrrole moiety : Often associated with antimicrobial and anticancer properties.
  • Nicotinamide group : Contributes to the compound's overall reactivity and interaction with biological targets.

These structural elements suggest potential interactions with various enzymes and receptors, making this compound a candidate for therapeutic development.

Biological Activity

Research indicates that this compound exhibits significant biological activities, primarily due to its structural components. The following table summarizes some of the observed biological activities and their mechanisms:

Biological Activity Description Reference
Anticancer ActivityInhibits cell proliferation in various cancer cell lines, showing IC50 values in the micromolar range.
Enzyme InhibitionPotential inhibitor of key enzymes involved in cancer pathways, including kinases.
Antimicrobial PropertiesExhibits activity against certain bacterial strains, potentially due to the pyrrole moiety.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival, leading to reduced tumor growth.
  • Receptor Modulation : It could interact with various receptors, potentially modulating inflammatory pathways or other signaling cascades.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through interference with cell cycle progression.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent:

  • Antitumor Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against A549 lung cancer cells, with IC50 values ranging from 20 to 50 µM, indicating promising anticancer properties .
  • Enzyme Targeting : Research indicated that compounds similar to this compound effectively inhibited PARP enzymes, which are crucial for DNA repair mechanisms in cancer cells .
  • Inflammatory Pathway Modulation : Another study suggested that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokine production .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrimidine Ring : Starting from suitable precursors, the pyrimidine ring is constructed through cyclization reactions.
  • Substitution with Pyrrole : Functionalization occurs via nucleophilic substitution reactions.
  • Coupling with Nicotinamide Moiety : The final step involves forming an amide bond between the pyrimidine-pyrrole intermediate and the nicotinamide group.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(13-4-3-5-17-11-13)19-7-6-18-14-10-15(21-12-20-14)22-8-1-2-9-22/h1-5,8-12H,6-7H2,(H,19,23)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDSQSOPZDDOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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